GSK143 is a potent and highly selective SYK inhibitor showing good efficacy in the rat Arthus model. The Syk inhibitor GSK143 reduces macrophage activation and mast cell degranulation in vitro. In addition, it inhibits manipulation-induced intestinal muscular inflammation and restores intestinal transit in mice.
Related Compounds
Fostamatinib Disodium
Compound Description: Fostamatinib disodium is an oral prodrug of fostamatinib, a potent and selective inhibitor of spleen tyrosine kinase (Syk). It is used to treat chronic immune thrombocytopenia (ITP) in adults. []
R406
Compound Description: R406 is an orally bioavailable inhibitor of Syk, known to block B-cell antigen receptor signaling and show promising preclinical activity in chronic lymphocytic leukemia. []
Entospletinib (GS-9973)
Compound Description: Entospletinib is a selective inhibitor of Syk, investigated for its potential in treating chronic lymphocytic leukemia. []
GSK143
Compound Description: GSK143 is a highly potent, selective, and orally efficacious spleen tyrosine kinase (Syk) inhibitor. Research suggests GSK143 reduces macrophage activation and mast cell degranulation in vitro, inhibits manipulation-induced intestinal muscular inflammation, and restores intestinal transit in mice. [, , , , ]
P505-15 (PRT062607)
Compound Description: P505-15 is a selective Syk inhibitor known to inhibit B-cell signaling and function both in vitro and in vivo. It has shown potential in augmenting the activity of fludarabine in chronic lymphocytic leukemia. []
Doxantrazole
Compound Description: Doxantrazole is a mast cell stabilizer used to prevent and treat allergic reactions. Research indicates it significantly increases gastrointestinal transit, reduces inflammation, and prevents the recruitment of immune cells in the intestinal muscularis of mice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lucitanib is a novel dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) with antiangiogenic activity. Lucitanib inhibits VEGFR-1, -2, -3 and FGFR-1, -2 kinases in the nM range, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and FGFRs belong to the family of receptor tyrosine kinases that may be upregulated in various tumor cell types. Lucitanib has been used in trials studying the treatment of ER+, MBC, SCLC, HER2+, and NSCLC, among others. E-3810 free base is a naphthalenecarboxamide obtained from formal condensation of the carboxy group of aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-1-naphthoic acid with methylamine. It has a role as an antineoplastic agent, a fibroblast growth factor receptor antagonist and a vascular endothelial growth factor receptor antagonist. It is a member of quinolines, an aromatic ether, a member of cyclopropanes, a primary amino compound and a naphthalenecarboxamide. It is a conjugate base of an E-3810(1+).
BGJ398 is an orally available inhibitor of human FGFRs (IC50s = 0.9, 1.4, and 1 nM for FGFR1, FGFR2, and FGFR3, respectively). It inhibits FGFR4 and VEGFR2 with IC50 values of 60 and 180 nM, respectively, and displays comparatively little activity towards Abl, Fyn, Kit, Lck, Lyn, and Yes (IC50s = 0.3-2.5 µM). BGJ398 has been shown to suppress proliferation of cancer cells with wild-type FGFR3 overexpression (IC50s = 5, 30, 32, and 15 nM, for RT112, RT4, SW780, and JMSU1 cells, respectively). In an RT112 bladder cancer xenograft mouse model overexpressing wild-type FGFR3, BGJ398 inhibited tumor growth after oral administration of 10-30 mg/kg. Infigratinib, also known as, BGJ398 or NVP-BGJ398, is a pan FGFR kinase inhibitor, and is an orally bioavailable pan inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. pan FGFR kinase inhibitor BGJ398 selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death.
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. Ki8751 is a potent, orally available inhibitor of the kinase activity of VEGFR2 (IC50 = 0.9 nM). It less potently inhibits c-Kit, PDGRFα, and FGFR2 (IC50s = 40-170 nM) and has no significant effect against several other receptor tyrosine kinases. Ki8751 suppresses the growth of VEGF-stimulated human umbilical vein endothelial cells at nanomolar concentrations. It shows significant anti-tumor activity against assorted human tumor xenografts in nude mice. Ki8751 also induces cellular senescence in colorectal cancer cells. Ki8751 is a potent, selective inhibitor of VEGFR-2 tyrosine kinase (IC50 = 0.9 nM). Displays some inhibitory activity towards c-Kit, PDGFR α and FGFR-2 (IC50 values range from 40 to 170 nM).
SU 6668 is an inhibitor of the receptor tyrosine kinases PDGFRβ, VEGFR2, and FGFR1 (IC50 = 0.06, 2.4, and 3.0 μM, respectively) but not EGFR (IC50 >100 μM). Through these actions, SU 6668 suppresses tumor growth, blocks angiogenesis in tumors, and induces apoptosis of tumor vasculature and regression of established tumors. It also inhibits metastasis in a mouse orthotopic model of melanoma. SU 6668 also inhibits Aurora kinases B and C (IC50 = 35 and 210 nM, respectively) and may target other kinases. Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04) Orantinib has been used in trials studying the treatment of Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer, among others.
LY2874455 is a pan-inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases with IC50 values of 2.8, 2.6, 6.4, 6, and 7 nM for FGFR1, FGFR2, FGFR3, FGFR4, and VEGFR2, respectively. It has been shown to inhibit proliferation of KMS-11, OPM-2, SNU-16, and KATO-III cancer cells in vitro and in tumor xenografts in mice. LY2874455 is a novel and potent FGF/FGFR Inhibitor. It exhibits a potent activity against FGF/FGFR-mediated signaling in several cancer cell lines and shows an excellent broad spectrum of antitumor activity in several tumor xenograft models representing the major FGF/FGFR relevant tumor histologies including lung, gastric, and bladder cancers and multiple myeloma, and with a well-defined pharmacokinetic/pharmacodynamic relationship.
BIBF 1120 is an inhibitor of the receptor tyrosine kinases VEGFR, FGFR, and PDGFR (IC50s = 13-34, 37-610, 59, and 65 nM for VEGFR1-3, FGFR1-4, PDGFRα, and PDGFRβ, respectively). It is selective for VEGFR, FGFR, and PDGFR over a panel of 33 kinases but does inhibit FLT3, LCK, LYN, and Src (IC50s = 16-156 nM). BIBF 1120 inhibits growth factor-dependent proliferation of human umbilical vascular endothelial cells (HUVECs), human microvascular skin endothelial cells (HSMECs), human umbilical artery smooth muscle cells (HUASMCs), and bovine retinal pericytes (BRPs; EC50s = 7-290 nM). In vivo, BIBF 1120 (100 mg/kg) reduces tumor microvessel density and the number of PDGFRβ-expressing perivascular cells in a FaDu head and neck small cell carcinoma mouse xenograft model. It also inhibits tumor growth in a Caki-1 renal cancer mouse xenograft model. Formulations containing BIBF 1120 have been used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer (NSCLC). Nintedanib, also known as BIBF 1120, is an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR) and platelet derived growth factor receptor (PDGFR). Intedanib selectively binds to and inhibits vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, which may result in the induction of endothelial cell apoptosis; a reduction in tumor vasculature; and the inhibition of tumor cell proliferation and migration. On 11/15/2014, FDA approved Nintedanib for the treatment of idiopathic pulmonary fibrosis (IPF).
R 1530 is a multi-kinase inhibitor that targets over 20 kinases, including angiogenesis-related receptor tyrosine kinases (Kds = 61, 88, and 15 nM for FGFR1, PDGFRβ, and VEGFR2, respectively). It also inhibits FLT1, KIT, PLK4, and RET with Kd values of 9, 26, 11, and 22 nM, respectively. In cells, R 1530 delays mitosis, induces polyploidy, and blocks angiogenesis, ultimately promoting apoptosis or senescence. R 1530 strongly inhibits human tumor cell proliferation and reduces the growth of tumors in cancer xenograft models. R1530 is a pyrazolobenzodiazepine small molecule with potential antiangiogenesis and antineoplastic activities. R1530 is also a mitosis-angiogenesis inhibitor (MAI) that inhibits multiple receptor tyrosine kinases involved in angiogenesis, such as vascular endothelial growth factor receptor (VEGFR)-1, -2, -3, platelet-derived growth factor receptor (PDGFR) beta‚ FMS-like tyrosine kinase (Flt)-3, and fibroblast growth factor receptor (FGFR) -1, -2. In addition, this agents exhibits anti-proliferative activity by initiating mitotic arrest and inducing apoptosis.
SKLB610 is an inhibitor of VEGF receptor 2 (VEGFR2). It inhibits VEGFR2 activity by 97% but also inhibits FGFR2 and PDGFRβ activity by 65 and 55%, respectively, when used at a concentration of 10 µM. It is selective for VEGFR2, FGFR2, and PDGFRβ over PI3K, EGFR, Aurora A, Cdk2/cyclin E, and Cdk6/cyclin D3 at 10 µM. SKLB610 inhibits phosphorylation of VEGFR2 induced by VEGF in human umbilical vein endothelial cells (HUVECs). It inhibits proliferation of HUVECs induced by VEGF and basic FGF (bFGF; IC50s = 2.2 and 4.7 µM, respectively). It also inhibits HUVEC capillary tube formation and migration when used at concentrations of 2.5 and 10 µM, respectively. SKLB610 inhibits proliferation of a variety of cancer cells, including A549 human lung cancer, HCT116 human colorectal carcinoma, MDA-MB-231 human mammary carcinoma, Raji human Burkitt's lymphoma, and DU145 human prostate cancer cells (IC50s = 5.7, 5.3, 25.6, 6.4, and 6.3 µM, respectively). It reduces tumor growth in A549 and HCT116 mouse xenograft models when administered at a dose of 50 mg/kg per day. SKLB610 is a VEGFR inhibitor that potently suppresses human tumor angiogenesis. SKLB610 inhibited angiogenesis-related tyrosine kinase VEGFR2, fibroblast growth factor receptor 2 (FGFR2) and platelet-derived growth factor receptor (PDGFR) at rate of 97%, 65% and 55%, respectively, at concentration of 10μM in biochemical kinase assays. SKLB610 exhibited its antitumor activity as a multi-targeted inhibitor with more potent inhibition of VEGFR2 activity. Its potential to be a candidate of anticancer agent is worth being further investigated.